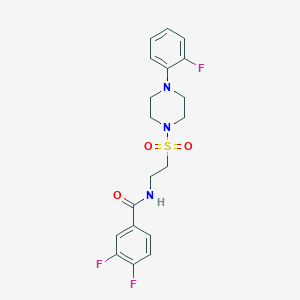

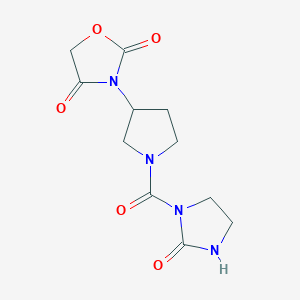

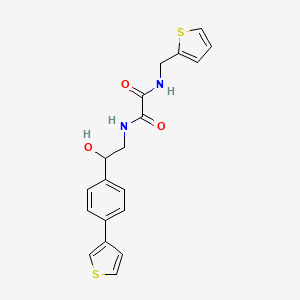

![molecular formula C22H16FN3OS2 B2654182 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 392317-42-9](/img/structure/B2654182.png)

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the thiadiazole ring, being aromatic, might participate in electrophilic aromatic substitution reactions . The carboxamide group could be involved in various reactions such as hydrolysis, reduction, and condensation .Applications De Recherche Scientifique

Antimicrobial Applications

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide derivatives have been investigated for their antimicrobial properties. For example, a study on the synthesis and biological assessment of certain derivatives demonstrated significant activity against a range of microbial strains, indicating potential use as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Anticancer Applications

The compound and its derivatives have shown promise in anticancer research. Modifications of the 1,3,4-thiadiazole scaffold have yielded compounds with potent activity against various cancer cell lines, including MCF-7, A549, and SKOV-3. Specific derivatives were found to be as potent as doxorubicin against these cell lines, highlighting their potential as novel anticancer agents. Furthermore, some compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, suggesting mechanisms of action conducive to anticancer therapy (Ahadi et al., 2020).

Enzyme Inhibition

Research into the inhibition of carbonic anhydrase and other enzymes has been another area of application. Novel metal complexes of heterocyclic sulfonamide derivatives, including those related to the 1,3,4-thiadiazol-2-yl motif, have demonstrated powerful inhibitory effects on human carbonic anhydrase isoenzymes. These findings suggest potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness, where enzyme inhibition can be therapeutic (Büyükkıdan et al., 2013).

Fluorescent Probes

The structural modification of 1,3,4-thiadiazole derivatives has also led to the development of fluorescent probes. These compounds exhibit unique fluorescence effects, including dual fluorescence, which can be modulated by substituent and aggregation. Such properties make them suitable for applications in molecular biology and medicine, where they can serve as tools for studying biological systems or diagnosing diseases (Budziak et al., 2019).

Orientations Futures

The future research directions for this compound could involve further exploration of its biological activities and potential applications. This could include in vitro and in vivo studies to evaluate its efficacy and toxicity, as well as mechanistic studies to understand its mode of action. Additionally, studies could be conducted to optimize its synthesis and improve its physicochemical properties .

Propriétés

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3OS2/c23-19-8-4-5-15(13-19)14-28-22-26-25-21(29-22)24-20(27)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCRGBYUCQRMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2654099.png)

![8-[(4-Methoxyphenyl)methylamino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2654105.png)

![octahydro-1H-cyclopenta[b]pyridine hydrochloride](/img/structure/B2654111.png)

![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2654117.png)